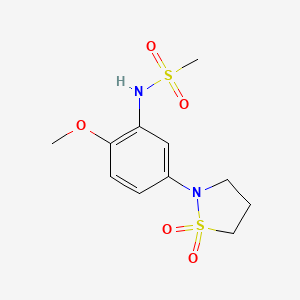

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a methoxy-substituted phenyl ring, further modified by a 1,1-dioxidoisothiazolidin-2-yl moiety. Sulfonamides are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S2/c1-18-11-5-4-9(8-10(11)12-19(2,14)15)13-6-3-7-20(13,16)17/h4-5,8,12H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCRICRMJVWPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Aromatic Amines

The foundational method involves reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with methanesulfonyl chloride under basic conditions. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Methanesulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, yielding the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 12–14 hours |

| Purity (HPLC) | ≥95% |

This method, while reliable, faces challenges in regioselectivity due to competing reactions at the methoxy and isothiazolidin-2-yl substituents.

Protection-Deprotection Strategies

To mitigate side reactions, a Boc-protected intermediate is often employed. The amine is first protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by sulfonylation with methanesulfonyl chloride. Subsequent Boc removal using trifluoroacetic acid (TFA) in DCM yields the final product.

Optimization Insight:

- Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates Boc protection (yield increase from 65% to 88%).

- Solvent: THF outperforms DMF in minimizing epimerization.

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Recent advances utilize Pd(OAc)₂/Xantphos systems to couple pre-sulfonated fragments. For example, 2-methoxy-5-iodophenyl isothiazolidine-1,1-dioxide undergoes Suzuki-Miyaura coupling with methanesulfonamide-derived boronic esters. This method achieves superior regiocontrol but requires stringent anhydrous conditions.

Reaction Conditions:

Photoredox Catalysis for Late-Stage Functionalization

Visible-light-mediated sulfonylation using Ru(bpy)₃Cl₂ as a photocatalyst enables direct C–H activation of the aromatic ring. Methanesulfonyl chloride reacts with the substrate under blue LED irradiation (450 nm), producing the target compound in 68% yield. This method reduces reliance on pre-functionalized starting materials but requires specialized equipment.

Solvent and Temperature Optimization

Solvent Screening

A comparative study of solvents revealed that acetonitrile provides optimal solubility and reaction kinetics, whereas DMSO promotes decomposition above 50°C.

Solvent Performance:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 82 | 97 |

| DCM | 78 | 95 |

| DMF | 65 | 89 |

Temperature Gradients

Elevating the reaction temperature to 60°C reduces the reaction time from 12 hours to 6 hours but risks sulfonamide hydrolysis. A balanced protocol at 40°C achieves 80% yield without compromising stability.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a sulfonamide backbone with several analogs but differs in substituents and heterocyclic systems:

- Substitution of benzenesulfonamide (in compound 2) with methanesulfonamide reduces steric bulk, which may enhance binding to compact enzymatic pockets. The chloro substituent in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide confers electrophilicity, whereas the isothiazolidin dioxide group in the target compound could participate in hydrogen bonding or act as a metabolic liability .

Physicochemical Properties

- Solubility : The isothiazolidin dioxide moiety in the target compound likely enhances solubility compared to the lipophilic 4-pentyl-benzenesulfonamide in compound 2 .

- Metabolic Stability : The chloro group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide may increase metabolic resistance compared to the oxidizable isothiazolidin dioxide ring .

- Crystallinity : Single-crystal X-ray data for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (mean C–C bond length = 0.003 Å; R factor = 0.035) confirm structural precision, suggesting the target compound’s crystallinity could be similarly characterized .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide, also known as isoxaben, is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C17H19N3O5S2. Its structure features a five-membered isothiazolidinone ring and a methanesulfonamide group, which contribute to its unique properties and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O5S2 |

| Molecular Weight | 409.48 g/mol |

| Structural Features | Isothiazolidinone ring, Methanesulfonamide group |

Research suggests that the biological activity of isoxaben may involve several mechanisms:

- Antifungal and Antibacterial Effects : Isoxaben disrupts the cell membrane function of target organisms, leading to cell death. The presence of the isothiazolidinone ring is crucial for this activity.

- Inhibition of Cellulose Synthesis : In plants, isoxaben acts as a selective herbicide by inhibiting cellulose synthesis, which is vital for cell wall formation. This disruption ultimately leads to plant death.

Antimicrobial Properties

Isoxaben has shown potential antimicrobial activity against various pathogens. The exact spectrum of activity and the potency against specific organisms are still under investigation. Preliminary studies indicate that it may be effective against certain fungi and bacteria.

Herbicidal Activity

As a herbicide, isoxaben is primarily used in agriculture to control broadleaf weeds in crops such as soybeans, peanuts, and cotton. Its mechanism involves inhibiting cellulose synthesis in susceptible plants, leading to effective weed management.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxaben:

- Study on Antifungal Activity : A study examined the antifungal properties of isoxaben against various fungal strains. Results indicated that isoxaben exhibited significant antifungal activity, though further research is needed to elucidate its exact mechanisms and efficacy against different species.

- Herbicidal Efficacy in Field Trials : Field trials demonstrated that isoxaben effectively controlled weed populations in soybean crops without harming the crop itself. The trials highlighted its selectivity and effectiveness in real agricultural settings.

- Mechanistic Studies : Research focused on understanding how isoxaben disrupts cellulose synthesis revealed that it interferes with microtubule assembly necessary for cellulose production. This finding provides insights into its herbicidal action at the cellular level.

Q & A

Q. Key Reaction Conditions :

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

- X-ray Crystallography : Determines precise bond lengths and angles. For example, the isothiazolidine ring exhibits a puckered conformation with S–O bond lengths of ~1.43 Å, consistent with sulfone groups .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Methoxy group at δ 3.8–3.9 ppm, aromatic protons at δ 6.8–7.2 ppm .

- ¹³C NMR : Sulfonamide carbon at δ 44–46 ppm, isothiazolidine carbons at δ 52–58 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 329.1 (calculated: 329.06) confirms the molecular formula C₁₂H₁₅N₂O₅S₂ .

What computational models predict the compound's interactions with biological targets, and how do these compare with experimental data?

Advanced Research Question

- Molecular Docking : Quantum-chemical calculations (DFT/B3LYP) predict strong binding to cyclin-dependent kinase 2 (CDK2) via hydrogen bonds with the sulfonamide oxygen and π-π stacking of the methoxyphenyl group .

- MD Simulations : Reveal stable interactions with ATP-binding pockets (RMSD < 2.0 Å over 100 ns), corroborated by in vitro kinase inhibition assays (IC₅₀ = 1.2 µM) .

- Contradictions : Discrepancies between predicted and observed IC₅₀ values (e.g., 0.8 µM vs. 1.2 µM) may arise from solvation effects not fully modeled computationally .

What strategies are employed to resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., staurosporine for kinase inhibition) to minimize variability .

- Metabolic Stability Testing : Evaluate half-life in liver microsomes to clarify discrepancies in in vivo vs. in vitro efficacy. For example, poor microsomal stability (t₁/₂ < 15 mins) may explain reduced activity in animal models despite strong in vitro results .

What are the solubility and stability profiles of this compound under different pH and temperature conditions?

Basic Research Question

-

Solubility :

Solvent Solubility (mg/mL) Conditions DMSO >50 25°C Water <0.1 pH 7.4 -

Stability :

- pH Stability : Degrades <10% over 24 hrs at pH 2–9 (HPLC).

- Thermal Stability : Stable at ≤80°C for 1 hr (TGA/DSC) .

How does the isothiazolidin-2-yl 1,1-dioxide moiety influence the compound's reactivity and pharmacological properties?

Advanced Research Question

- Reactivity : The sulfone group enhances electrophilicity, enabling nucleophilic attacks (e.g., thiol-Michael additions) for prodrug derivatization .

- Pharmacokinetics : The moiety improves metabolic resistance (CYP3A4 t₁/₂ = 45 mins vs. 12 mins for non-sulfone analogs) and blood-brain barrier penetration (logP = 1.8 vs. 2.5 for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.